molecular formula C15H21N B13786708 N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine CAS No. 749808-26-2

N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine

Cat. No.: B13786708
CAS No.: 749808-26-2
M. Wt: 215.33 g/mol
InChI Key: LDTCAFAHWAILRN-CYBMUJFWSA-N
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Description

N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine is a chemical compound belonging to the class of propargylamines. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals and biological research. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine typically involves the use of A3 and KA2 coupling reactions. These reactions are solvent-free and are considered green approaches to synthesizing propargylamines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine involves its interaction with specific molecular targets. For instance, it acts as a monoamine oxidase inhibitor, which helps in reducing oxidative stress and stabilizing mitochondrial membranes . This action is crucial in preventing apoptosis and promoting neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    Rasagiline: N-methyl-1-®-aminoindan

    Selegiline: N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine

Uniqueness

N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine is unique due to its specific structural features and its potential therapeutic applications. Unlike other similar compounds, it has shown distinct neuroprotective effects and is being explored for its role in treating various neurodegenerative diseases .

Properties

CAS No.

749808-26-2

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

(2R)-1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylpropan-2-amine

InChI

InChI=1S/C15H21N/c1-5-11-16(4)13(3)12-15-9-7-14(6-2)8-10-15/h1,7-10,13H,6,11-12H2,2-4H3/t13-/m1/s1

InChI Key

LDTCAFAHWAILRN-CYBMUJFWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C)N(C)CC#C

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)N(C)CC#C

Origin of Product

United States

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